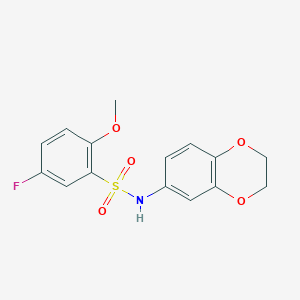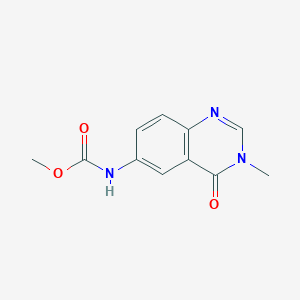![molecular formula C17H13Cl2N3O B5511290 N-(3-chlorophenyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5511290.png)
N-(3-chlorophenyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(3-chlorophenyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide and related compounds typically involves multiple steps, including amidation, reduction, oxidation, nucleophilic addition, and condensation reactions. For example, the synthesis of related pyrazole derivatives can be achieved through direct amidation of protected amines followed by Suzuki cross-coupling reactions to introduce various aryl and heteroaryl groups (Ahmad et al., 2021).
Molecular Structure Analysis
The molecular structure of N-(3-chlorophenyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide and related compounds is characterized by X-ray crystallography, which provides detailed information on the conformation and geometry of the molecule. These studies reveal the presence of intramolecular hydrogen bonds and other non-covalent interactions that stabilize the molecular structure (Kant et al., 2012).
Chemical Reactions and Properties
N-(3-chlorophenyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide can participate in various chemical reactions due to its functional groups. These compounds are often involved in cycloaddition reactions, rearrangements, and other transformations that lead to the synthesis of novel heterocyclic compounds with potential biological activities (Liu et al., 2014).
Physical Properties Analysis
The physical properties of N-(3-chlorophenyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide, such as melting point, solubility, and crystalline structure, are determined through various analytical techniques. These properties are essential for understanding the compound's behavior in different environments and its suitability for further applications.
Chemical Properties Analysis
The chemical properties of N-(3-chlorophenyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide, including its reactivity, stability, and interaction with biological targets, are of significant interest. Studies on related compounds have shown that they can exhibit a range of biological activities, potentially making them useful for therapeutic applications (Zhang et al., 2019).
科学的研究の応用
Interaction with Cannabinoid Receptors
Research indicates that compounds structurally related to "N-(3-chlorophenyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide" have been studied for their interaction with cannabinoid receptors, particularly the CB1 receptor. These studies involve molecular interaction analysis, demonstrating the compound's role as an antagonist or inverse agonist at the CB1 receptor, suggesting potential applications in neuroscience and pharmacology (Hurst et al., 2002).
Antimicrobial Screening
"N-(3-chlorophenyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide" and its derivatives have been synthesized and screened for antimycobacterial activities. This research highlights the compound's potential as a lead molecule in developing new treatments for tuberculosis, showing significant activity against Mycobacterium tuberculosis (Nayak et al., 2016).
Structural Characterization and Analysis
Studies on compounds similar to "N-(3-chlorophenyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide" involve detailed structural characterization, including X-ray crystallography and NMR spectroscopy. These studies provide insights into the molecular conformation, crystal packing, and intermolecular interactions, which are crucial for understanding the compound's reactivity and binding properties (Kumara et al., 2018).
Development of Novel Therapeutic Agents
The chemical scaffold of "N-(3-chlorophenyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide" serves as a basis for synthesizing novel compounds with potential therapeutic applications. These include the design and synthesis of derivatives with enhanced biological activities, such as antitumor agents, highlighting the compound's versatility in drug development (Yoshida et al., 2005).
特性
IUPAC Name |
N-(3-chlorophenyl)-4-[(4-chloropyrazol-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c18-14-2-1-3-16(8-14)21-17(23)13-6-4-12(5-7-13)10-22-11-15(19)9-20-22/h1-9,11H,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNIUBQFVXNSEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-7-oxo-3,5-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5511214.png)
![1-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5511218.png)
![3-phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511236.png)

![3-ethyl-8-(2-fluoro-6-methoxybenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511247.png)
![propyl 8-benzyl-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5511260.png)

![4-(4-{[(4-phenoxyphenyl)thio]methyl}benzoyl)morpholine](/img/structure/B5511275.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methoxy-N,1-dimethyl-1H-indole-2-carboxamide](/img/structure/B5511286.png)
![1-{[1-(cis-4-aminocyclohexyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-dimethylpiperidin-3-amine](/img/structure/B5511292.png)
![N-(4-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5511303.png)

![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5511313.png)